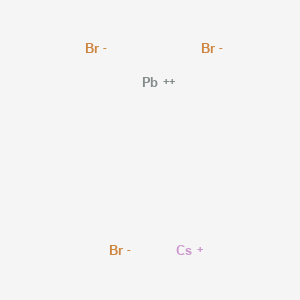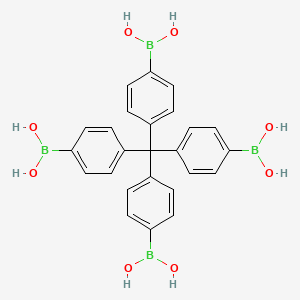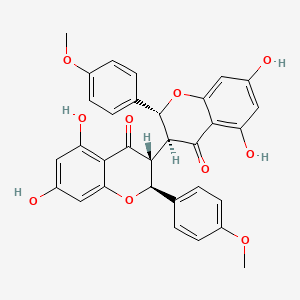
Chamaejasmenin A
Descripción general
Descripción
Chamaejasmenin A is a C-3/C-3’ linkage biflavanone that can be isolated from Stellera chamaejasme L . It has a molecular formula of C32H26O10 .
Molecular Structure Analysis
The molecular structure of Chamaejasmenin A is quite complex. It has a molecular weight of 570.54 and its molecular formula is C32H26O10 . More detailed structural analysis would require advanced spectroscopic methods .Aplicaciones Científicas De Investigación
- In Vitro Studies : It has been shown to induce cell cycle arrest, apoptosis, and DNA damage in human solid tumor cell lines .
Metastasis Inhibition
Metastasis—the spread of cancer cells to distant sites—is a major challenge in cancer treatment. Chamaejasmenin A has demonstrated anti-metastatic properties:
- TGF-beta Paradox Rebalancing : By specifically targeting the TGF-beta pathway, Chamaejasmenin A inhibits metastasis .
- Minimal Toxicity : In animal studies, it showed minimal toxic side effects .
Epithelial-Mesenchymal Transition (EMT) Suppression
EMT is a critical process in cancer progression. Chamaejasmenin A effectively blocks TGF-beta-induced EMT:
- Disruption of Integrin Complex : It disrupts the interaction between β3 integrin-TβRII complex, leading to EMT inhibition .
- FAK:Src:p38 Pathway Inhibition : Chamaejasmenin A selectively targets this pathway, crucial for metastasis .
Anti-Inflammatory Properties
Chamaejasmenin A may modulate inflammation-related pathways:
Mecanismo De Acción
Target of Action
Chamaejasmenin A, also known as 4’,4’‘’-Di-O-methylisochamaejasmin, is a biflavonoid that has been isolated from Stellera chamaejasme . The primary targets of Chamaejasmenin A are tumor cells and macrophages in the tumor microenvironment . These targets play a crucial role in cancer progression and metastasis .
Mode of Action
Chamaejasmenin A interacts with its targets by suppressing the migration and invasion of breast cancer cells in vitro . It also rebalances the polarization of macrophages, which is pathologically disturbed by tumor-promoting signals . This compound efficiently blocks TGF-beta induced Epithelial-Mesenchymal Transition (EMT), disrupts the interaction between β3 integrin-TβRII complex, and consequently results in the selective inhibition of FAK:Src:p38 pathway .
Biochemical Pathways
The biochemical pathways affected by Chamaejasmenin A primarily involve the TGF-beta pathway and the FAK:Src:p38 pathway . By blocking TGF-beta induced EMT, Chamaejasmenin A disrupts the interaction between β3 integrin-TβRII complex, leading to the selective inhibition of the FAK:Src:p38 pathway . These pathways are crucial for cell motility, a key factor in cancer metastasis .
Result of Action
The molecular and cellular effects of Chamaejasmenin A’s action include the suppression of migration and invasion in breast cancer cells . It also rebalances the polarization of macrophages in the tumor microenvironment .
Action Environment
The action of Chamaejasmenin A is influenced by the tumor microenvironment, which includes immune properties that are pathologically disturbed and contribute greatly to malignant progression . The compound shows promising effect in suppressing metastatic outgrowth in a breast cancer model . .
Propiedades
IUPAC Name |
(2S,3R)-3-[(2R,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28+,31+,32- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCICADMSGBCKA-COWFKMKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chamaejasmenin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of Chamaejasmenin A?
A1: Chamaejasmenin A is a naturally occurring biflavonoid primarily isolated from the roots of the plant Stellera chamaejasme L. [, , ]. This plant is traditionally used in Chinese medicine.
Q2: What are the reported biological activities of Chamaejasmenin A?
A2: Chamaejasmenin A exhibits several promising bioactivities. Research suggests it possesses potent antimitotic activity, meaning it can inhibit cell division, which is relevant for potential anti-cancer applications []. It also demonstrates significant antifungal activity against various fungal strains []. Additionally, studies indicate it might play a role in immunomodulatory activity, potentially influencing the immune system's response [].
Q3: Are there any studies investigating the mechanism of action of Chamaejasmenin A?
A4: While the precise mechanisms of action of Chamaejasmenin A are still under investigation, there are studies hinting at potential pathways. For example, research suggests that some biflavonoids, including Chamaejasmenin C (structurally similar to Chamaejasmenin A), might bind to cystathionine β-synthase []. Understanding these interactions at a molecular level could provide valuable insights into the compound's effects.
Q4: Has the structure of Chamaejasmenin A been fully elucidated?
A5: Yes, the structure of Chamaejasmenin A has been determined using various spectroscopic methods, including advanced techniques like 2D NMR spectroscopy [, ]. This data provides a comprehensive understanding of its chemical structure, including the connectivity and spatial arrangement of atoms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



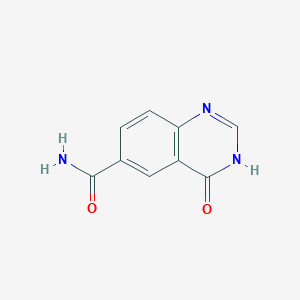
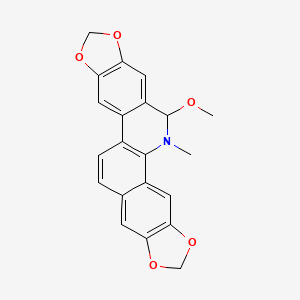
![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)
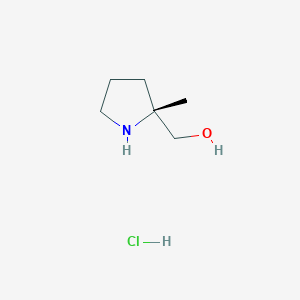
![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)
![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)
![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)
![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)
![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)
